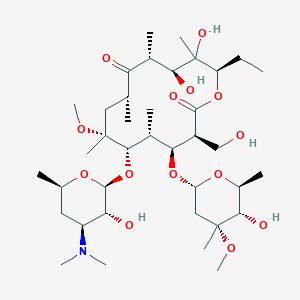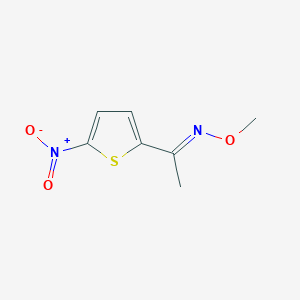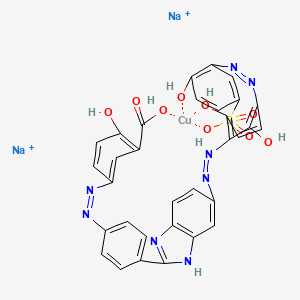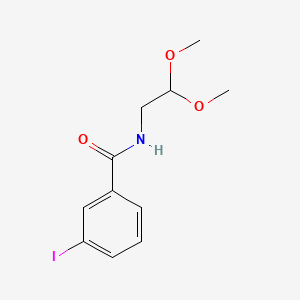
Clarithromycin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clarithromycin is a semi-synthetic macrolide antibiotic . It is used to treat many different types of bacterial infections affecting the skin and respiratory system. Clarithromycin is also used together with other medicines to treat stomach ulcers caused by Helicobacter pylori .
Synthesis Analysis
A selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of clarithromycin antibiotic in human plasma . The method was validated according to international guidelines .Molecular Structure Analysis
The molecular formula of Clarithromycin is C38H69NO13 . It has a molecular weight of 747.95 . The structure of Clarithromycin was demonstrated in a study .Chemical Reactions Analysis
Clarithromycin is first metabolized to 14-OH clarithromycin, which is active and works synergistically with its parent compound . A study revealed the acquisition of constitutive clarithromycin resistance .Physical And Chemical Properties Analysis
Clarithromycin is almost crystalline, white powder . It is soluble in acetone, slightly dissolved in methanol, meanwhile insoluble in water . The physical and chemical properties of Clarithromycin were analyzed in a study .Wissenschaftliche Forschungsanwendungen
Bioremediation in Wastewater Treatment
Clarithromycin F has been used in studies related to the bioremediation of pharmaceuticals in wastewater . The bacterium Streptomyces rochei and the fungi Phanerochaete chrysosporium and Trametes versicolor have shown the capability to remove clarithromycin from water bodies .
Antibacterial Applications
Clarithromycin F is a member of the erythromycin A 14-membered macrocyclic lactone family, which are important antibacterial agents . They inhibit bacterial protein synthesis in sensitive pathogens .
3. Scaffold Modifications in Erythromycin Macrolide Antibiotics The macrolide scaffold of Clarithromycin F consists of a multifunctional core that carries both chemically reactive and non-reactive substituents and sites . This structure has been used in the preparation of the macrolides through semisynthesis and total synthesis approaches .
Dental Applications
Clarithromycin F has been used in dental pulp regeneration studies . It has been mixed with hyaluronic acid for root canal disinfection during regenerative endodontic procedures .
Pharmaceutical Analysis
Clarithromycin F is used in the pharmaceutical industry for analytical purposes . For instance, it has been used in the USP compendial assay method for clarithromycin tablets .
Treatment of Bacterial Infections
Clarithromycin is beneficial in treating some bacterial infections such as Helicobacter pylori, and pneumonia .
Wirkmechanismus
- Its role is to inhibit the translocation step during protein synthesis within the bacterial cell. By doing so, it disrupts the production of essential proteins that bacteria need for survival and replication .
Target of Action
Mode of Action
Safety and Hazards
The FDA is advising caution before prescribing the antibiotic clarithromycin to patients with heart disease because of a potential increased risk of heart problems or death that can occur years later . Severe allergic reactions are rare . Liver problems have been reported . It may cause harm if taken during pregnancy .
Zukünftige Richtungen
Clarithromycin is used to treat many different types of bacterial infections affecting the skin and respiratory system . It is also used together with other medicines to treat stomach ulcers caused by Helicobacter pylori . The usual dose of clarithromycin is 250mg to 500mg twice a day . The dose may be lower for children or if you have kidney problems .
Eigenschaften
IUPAC Name |
(3S,4S,5R,6S,7R,9R,11R,12S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3/t19-,20-,21+,22-,23+,24+,25+,26-,27+,29-,30+,31+,32+,33+,35+,36-,37-,38?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPAXGOJMGSAE-OKRVCPMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C([C@H]([C@H](C(=O)[C@@H](C[C@@]([C@H]([C@@H]([C@@H]([C@@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clarithromycin F | |
CAS RN |
124412-58-4 |
Source


|
| Record name | Clarithromycin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124412584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the main advantage of formulating clarithromycin into a floating microsponge capsule?
A: The research paper highlights the potential of this formulation to achieve a sustained release of clarithromycin []. The study demonstrates that using Eudragit RL100 as a polymer in the microsponge formulation resulted in a controlled drug release profile, particularly in simulated stomach conditions []. This sustained release characteristic could be beneficial for improving patient compliance by potentially reducing dosing frequency and minimizing fluctuations in drug concentration in the body.
Q2: How did the researchers assess the stability and compatibility of the components in the clarithromycin floating microsponge capsule?
A: The compatibility between clarithromycin and the other components in the formulation was assessed using Fourier Transform Infra-Red (FTIR) spectroscopy []. This technique helps identify any potential chemical interactions between the drug and the excipients that could compromise the stability and efficacy of the final product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate](/img/structure/B1168533.png)